[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride
Description
[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride is an imidazole derivative featuring a primary amine group attached to a methyl-substituted imidazole ring. Its molecular formula is C₅H₁₀ClN₃, with a molecular weight of 147.61 g/mol. This compound is commonly utilized in coordination chemistry and pharmaceutical research due to its amine functionality, which enables participation in Schiff base formation, metal chelation, and nucleophilic reactions .
Properties
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCMRVHPEOBFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-78-5 | |
| Record name | 1-(5-methyl-1H-imidazol-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound often involves the use of liquid ammonia and sodium metal, followed by the addition of methanol and ammonium chloride. The reaction mixture is then heated to remove ammonia, and the product is obtained by treating the mixture with hydrochloric acid in isopropanol .
Chemical Reactions Analysis
Types of Reactions
[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the substituents attached to it.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
Synthesis and Chemical Properties
[(4-Methyl-1H-imidazol-5-yl)methyl]amine hydrochloride is synthesized through various methods that often involve imidazole derivatives. The compound's structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of other bioactive compounds.
Key Synthesis Methods:
- Regioselective Synthesis : Techniques have been developed to produce imidazole derivatives with high specificity, which is crucial for generating compounds with desired biological activities .
- Scalable Processes : Recent advancements focus on improving the scalability of synthesis, facilitating its use in larger pharmaceutical applications .
Biological Activities
The compound has been studied for its biological properties, particularly its antibacterial and antifungal activities.
Antibacterial Activity:
Research indicates that derivatives of imidazole, including this compound, exhibit significant antibacterial properties against various strains. For instance:
- Helicobacter pylori : Studies have shown that certain imidazole derivatives can inhibit the growth of both metronidazole-sensitive and resistant strains of H. pylori, a common pathogen associated with gastric ulcers .
Antifungal Activity:
The compound has also been evaluated for its antifungal properties, demonstrating effectiveness against Candida species and other fungal pathogens . This suggests potential applications in treating fungal infections.
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of several pharmaceutical agents.
Case Studies:
- Nilotinib Synthesis : this compound plays a role in synthesizing nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. The synthetic pathways involve multiple steps where imidazole derivatives are crucial intermediates .
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for therapeutic applications beyond those currently established.
Future Directions:
- Cancer Treatment : Ongoing research aims to explore the anticancer potential of imidazole derivatives. Some studies indicate that compounds containing imidazole structures can induce apoptosis in cancer cells, suggesting a role in cancer therapy .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of [(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the compound can interact with histamine receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, highlighting differences in substituents, salt forms, and functional groups:
Key Differences and Implications
Substituent Effects: Methyl vs. Amine vs. Hydroxymethyl: Replacing the amine with a hydroxymethyl group (as in (4-Methyl-1H-imidazol-5-yl)methanol HCl) reduces nucleophilicity, limiting its utility in reactions requiring amine participation (e.g., Schiff base formation) .
Salt Form: Dihydrochloride salts (e.g., (1-Cyclopropyl-1H-imidazol-5-yl)methanamine diHCl) generally exhibit higher aqueous solubility than monohydrochloride forms, which may improve bioavailability in drug formulations .
Biological Activity
[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride, a compound with the molecular formula CHClN and CAS Number 66780-83-4, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Weight : 147.606 g/mol
- Structure : Contains an imidazole ring, which is significant in various biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been studied for its effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate antibacterial effect | |
| Candida albicans | Antifungal activity |
In particular, studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The imidazole ring coordinates with metal ions, influencing enzyme activity. This coordination can modulate the activity of various enzymes involved in bacterial metabolism.
- Histamine Receptor Modulation : The compound interacts with histamine receptors, which can lead to physiological effects such as vasodilation and modulation of immune responses.
Study on Antibacterial Activity
A study conducted by Foroumadi et al. evaluated the antibacterial efficacy of hybrid compounds related to imidazole derivatives, including this compound. The disk diffusion method revealed significant inhibition zones against clinical strains of Helicobacter pylori, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .
Synthesis and Evaluation
In another study, researchers synthesized various imidazole derivatives and assessed their cytotoxicity against cancer cell lines. The findings indicated that compounds containing the imidazole moiety displayed promising anticancer activity, highlighting the versatility of imidazole-based compounds in drug development .
Applications in Medicinal Chemistry
This compound serves as a precursor for developing pharmaceutical agents targeting histamine receptors and other therapeutic targets. Its structural properties make it a valuable building block for synthesizing more complex imidazole derivatives used in various medical applications .
Q & A
Q. What synthetic methodologies are commonly employed for [(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride, and what critical parameters must be controlled?
The synthesis typically involves functionalizing the imidazole ring with a methyl group, followed by amination and salt formation. Key steps include:
- Treating 4-methylimidazole derivatives with formaldehyde and ammonia under controlled pH to introduce the aminomethyl group .
- Hydrochloride salt formation via reaction with HCl, requiring precise stoichiometry and low temperatures to avoid side reactions (e.g., over-acidification or decomposition) . Critical parameters: Temperature (<5°C during salt formation), reaction time (monitored via TLC/HPLC), and purification via recrystallization using ethanol/water mixtures .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic shifts for the imidazole ring (δ 7.2–7.5 ppm) and methylamine group (δ 3.1–3.4 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~3400 cm (N-H stretch) and 1600 cm (C=N imidazole) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 141 for the free base) and fragmentation patterns confirm molecular weight .
- Elemental Analysis : Nitrogen and chlorine content must match theoretical values (±0.3%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the methyl group on the imidazole ring influence electronic properties and reactivity in nucleophilic substitutions?
The electron-donating methyl group increases electron density on the imidazole ring, enhancing stability but reducing electrophilicity at the C-2 position. This alters reactivity in:
- Acylation Reactions : Slower kinetics compared to unsubstituted imidazoles, requiring stronger acylating agents (e.g., acetyl chloride with DMAP catalyst) .
- Metal Coordination : The methyl group sterically hinders chelation, favoring monodentate over bidentate binding in transition-metal complexes .
Q. How can crystallographic data discrepancies from SHELX refinements be resolved?
- Data Quality : Ensure high-resolution (<1.0 Å) datasets to reduce model bias. Use the
L.S.command in SHELXL for least-squares refinement of thermal parameters . - Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury to identify overfitting .
- Alternative Software : Compare results with REFMAC5 (CCP4) or Phenix for validation of hydrogen-bonding networks .
Q. What strategies mitigate variability in reported biological activity across cell lines?
- Standardized Assay Conditions : Use consistent cell passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo) .
- Control for Metabolism : Co-administer CYP450 inhibitors (e.g., ketoconazole) to account for metabolic degradation differences .
- Dose-Response Normalization : Report IC values relative to housekeeping genes (e.g., GAPDH) to control for transcriptional noise .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the methyl group in pharmacological activity?
- Analog Synthesis : Replace the methyl group with -H, -CF, or -Cl to assess steric/electronic effects on target binding .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., kinases) to predict binding affinities .
- Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) of analogs .
Q. What methodologies optimize solubility for in vivo pharmacokinetic studies without destabilizing the compound?
- Co-Solvent Systems : Use 10% DMSO in saline (v/v) for intravenous administration, ensuring compatibility with biological membranes .
- pH Adjustment : Prepare buffered solutions (pH 4.5–5.5) to protonate the amine group, enhancing aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to improve bioavailability and reduce renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
